Ferrous oxalate dihydrate

Descripción general

Descripción

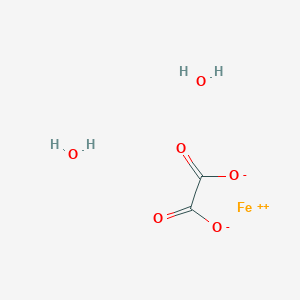

Ferrous oxalate dihydrate, also known as iron(II) oxalate dihydrate, is a coordination polymer with the chemical formula FeC₂O₄·2H₂O. It consists of chains of oxalate-bridged ferrous centers, each capped by water molecules. This compound is known for its yellowish appearance and is poorly soluble in water. It is commonly used in various scientific and industrial applications due to its unique properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferrous oxalate dihydrate can be synthesized through several methods. One common approach involves the reaction of ferrous sulfate with oxalic acid in an aqueous medium. The reaction typically occurs at elevated temperatures to ensure complete precipitation of the this compound. Another method involves the use of ferrotitaniferous mineral sands and hot pressurized aqueous oxalic acid. This method has been shown to yield high purity this compound with significant reaction rates and yields .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale precipitation methods. The process involves dissolving ferrous salts in water, followed by the addition of oxalic acid. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method is efficient and cost-effective, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Thermal Dehydration and Decomposition

Ferrous oxalate dihydrate undergoes stepwise thermal reactions, characterized by dehydration followed by oxidative decomposition:

Reactions

-

Dehydration :

-

Oxidative Decomposition :

Kinetic Parameters

| Parameter | α-Polymorph | β-Polymorph | Source |

|---|---|---|---|

| Activation Energy (Eₐ) | 151.52 kJ/mol | 148.30 kJ/mol | |

| Frequency Factor (A) | 1.2×10¹⁴ s⁻¹ | 9.8×10¹³ s⁻¹ | |

| Rate Constant (k, 135°C) | 0.025 L·mg⁻¹·s⁻¹ | 0.021 L·mg⁻¹·s⁻¹ |

Crystallization and Nucleation Dynamics

Supersaturation-controlled crystallization reveals critical dependencies on temperature and additive effects:

Key Findings

-

Induction Time (tᵢ) : Decreases from 120 s to 40 s as supersaturation ratio (S) increases from 2.5 to 6.7 .

-

Nucleation Rate (J) :

-

Morphological Shifts : Cubic → rod-like crystals with cetyl pyridinium chloride (CPC) addition .

Supersaturation Effects

| Supersaturation Ratio (S) | Induction Time (s) | Nucleation Rate (×10²⁸ cm⁻³·s⁻¹) |

|---|---|---|

| 2.5 | 120 | 8.2 |

| 6.7 | 40 | 50.2 |

| Data sourced from . |

Comparative Polymorph Reactivity

α- and β-polymorphs exhibit distinct kinetic behaviors:

Thermal Dehydration Differences

| Parameter | α-Polymorph | β-Polymorph |

|---|---|---|

| Induction Period (min) | 8.2 | 6.5 |

| Phase Boundary Reaction | Accelerated | Delayed |

| Particle Size (μm) | 10.73 ± 0.11 | 7.09 ± 0.23 |

| Morphological and kinetic data from . |

Aplicaciones Científicas De Investigación

Analytical Chemistry

Ferrous oxalate dihydrate is extensively used as a standard in titrations and for calibrating analytical instruments. Its stable composition allows for accurate measurements, making it a reliable reference material in various chemical analyses .

Material Science

In material science, this compound serves as a precursor for synthesizing iron oxide nanoparticles. These nanoparticles are crucial in catalysis and the development of magnetic materials. The thermal decomposition of this compound leads to the formation of iron oxides, which have significant applications in electronics and materials engineering .

Environmental Science

This compound is utilized in environmental studies, particularly in soil chemistry and remediation processes. It aids researchers in understanding iron mobility within ecosystems and is involved in the remediation of contaminated soils by facilitating iron transformations . Additionally, its role in photocatalytic degradation of organic pollutants has been explored, showcasing its potential in environmental cleanup efforts .

Pharmaceuticals

In the pharmaceutical field, this compound is investigated for its potential use in drug formulations, especially for iron supplementation therapies. Its bioavailability makes it a suitable candidate for addressing iron deficiency anemia and related conditions .

Food Industry

The compound is also explored as a food additive for iron fortification. This application is particularly relevant in addressing nutritional deficiencies in populations at risk of anemia. This compound can be incorporated into various food products to enhance their iron content safely .

Case Study 1: Photocatalytic Applications

A study highlighted the synthesis of α-ferrous oxalate dihydrate as a bifunctional catalyst with significant photocatalytic activity. When exposed to visible light, it effectively reduced chromium(VI) to chromium(III), demonstrating its utility in water treatment applications .

Case Study 2: Thermal Decomposition Analysis

Research on the thermal decomposition of this compound revealed that it decomposes around 190 °C to produce iron oxides and gases such as carbon dioxide and carbon monoxide. This property is leveraged in various industrial processes where controlled thermal reactions are essential .

Case Study 3: Environmental Remediation

A recent study investigated the use of ferrous oxalate derived from iron ore for photocatalytic degradation of organic pollutants like rhodamine B. The results showed over 85% degradation efficiency within 90 minutes, indicating its potential as an effective photocatalyst in wastewater treatment applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Analytical Chemistry | Standard for titrations | Stable composition aids accurate measurements |

| Material Science | Precursor for iron oxide nanoparticles | Important for catalysis and magnetic materials |

| Environmental Science | Soil chemistry studies | Facilitates understanding of iron mobility |

| Pharmaceuticals | Iron supplementation therapies | Bioavailable source for treating anemia |

| Food Industry | Iron fortification | Addresses nutritional deficiencies |

Mecanismo De Acción

The mechanism of action of ferrous oxalate dihydrate involves its ability to undergo redox reactions. In photocatalytic applications, it acts as a catalyst by facilitating the transfer of electrons, thereby promoting the degradation of organic pollutants. The compound’s unique structure allows it to participate in both traditional photocatalytic and photo-initiated Fenton oxidation pathways . This dual mechanism enhances its efficiency in various catalytic processes.

Comparación Con Compuestos Similares

Ferrous oxalate dihydrate can be compared with other similar compounds such as:

Ferric oxalate: Unlike this compound, ferric oxalate contains iron in the +3 oxidation state and has different chemical properties and reactivity.

Potassium ferrioxalate: This compound is a coordination complex of iron(III) with oxalate and potassium ions, and it is used in photochemical studies.

Sodium ferrioxalate: Similar to potassium ferrioxalate, it is used in photochemical applications but has different solubility and stability properties.

Uniqueness: this compound is unique due to its ability to act as a bifunctional catalyst in both photocatalysis and Fenton oxidation. Its structure allows for efficient electron transfer, making it highly effective in degrading organic pollutants under visible light irradiation .

Actividad Biológica

Ferrous oxalate dihydrate (FeC₂O₄·2H₂O), also known as Humboldtine, is a complex compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and materials science. This article explores the synthesis, properties, biological effects, and potential applications of this compound, supported by data tables and recent research findings.

1. Synthesis and Properties

This compound is typically synthesized through the reaction of ferrous sulfate with oxalic acid. The synthesis conditions, such as temperature and concentration, significantly influence the crystallization process and the physical properties of the resulting compound.

Key Synthesis Parameters:

- Temperature: Higher temperatures tend to increase the nucleation rate and yield of this compound crystals. For instance, a study indicated that a temperature rise from 115 °C to 135 °C enhanced the nucleation rate due to lower supersaturation levels .

- Supersaturation Ratio: The induction time for crystal formation decreases with increasing supersaturation ratios. Nucleation rates were observed to be approximately nuclei cm s at a supersaturation ratio of 6.7 .

2. Biological Activity

The biological activity of this compound has been primarily investigated in relation to its iron content and potential therapeutic applications.

2.1 Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for neutralizing free radicals in biological systems. This property has implications for its use in treating oxidative stress-related conditions.

2.2 Antimicrobial Activity

Research indicates that ferrous oxalate can inhibit the growth of certain bacteria and fungi. The antimicrobial effects are attributed to the release of ferrous ions, which can disrupt microbial cell membranes and metabolic processes.

2.3 Bioavailability of Iron

As a source of iron, this compound may enhance iron bioavailability in dietary supplements. The solubility of ferrous ions in acidic conditions aids in their absorption in the gastrointestinal tract.

3. Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP). Results showed significant scavenging activity compared to standard antioxidants.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5 mg/mL for both bacterial strains.

4. Thermal Stability and Decomposition

The thermal stability of this compound is critical for its application in various fields. Thermogravimetric analysis (TGA) shows that it decomposes within a specific temperature range, releasing carbon dioxide and forming magnetite (Fe₃O₄) as a final product .

Thermal Decomposition Data:

| Temperature Range (°C) | Weight Loss (%) | Decomposition Products |

|---|---|---|

| 453 - 493 | ~50% | Magnetite, Metallic Iron |

5. Applications

Given its properties, this compound has potential applications in:

- Pharmaceuticals: As an iron supplement or antioxidant.

- Materials Science: In the synthesis of magnetic materials through thermal decomposition.

- Agriculture: As a micronutrient source for plants.

Propiedades

IUPAC Name |

iron(2+);oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZZSLZTJVZSX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975879 | |

| Record name | Iron(2+) ethanedioate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6047-25-2 | |

| Record name | Ferrous oxalate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) ethanedioate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X3YBU50D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.